Methyl 2-bromo-4-methylpentanoate

概述

描述

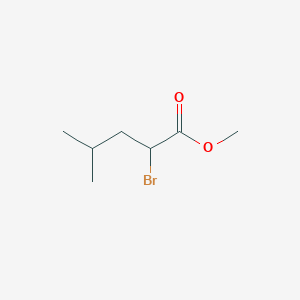

Methyl 2-bromo-4-methylpentanoate (CAS: 61837-46-5) is a brominated ester with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol . Its structure features a bromine atom at the second carbon and a methyl group at the fourth carbon of the pentanoate backbone. The compound’s SMILES notation is CC(C)CC(C(=O)OC)Br, and its InChIKey is SRPGFJDOALJGMR-UHFFFAOYSA-N .

准备方法

Bromination of Methyl 4-Methylpentanoate

The most direct route to methyl 2-bromo-4-methylpentanoate involves bromination of methyl 4-methylpentanoate. This method leverages the reactivity of the α-hydrogen adjacent to the ester carbonyl group, which is susceptible to electrophilic substitution.

Reaction Conditions and Optimization

Bromination is typically conducted using molecular bromine (Br₂) in dichloromethane (CH₂Cl₂) or ethylene dichloride (ClCH₂CH₂Cl) as solvents. The reaction proceeds at low temperatures (−20°C to 10°C) to minimize side reactions such as di-bromination or ester hydrolysis . A molar ratio of 1:1 bromine to substrate ensures stoichiometric conversion, though slight excesses (1.03:1) may improve yields .

Key Parameters

-

Solvent Polarity : Polar aprotic solvents enhance bromine solubility and stabilize transition states.

-

Temperature Control : Sub-zero temperatures suppress radical pathways, favoring ionic mechanisms.

-

Residence Time : Short reaction durations (10–30 minutes) in continuous flow systems reduce byproduct formation .

Table 1: Bromination of Methyl 4-Methylpentanoate

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Br₂:Substrate Ratio | 1.0–1.03:1 | 85–92 | 95–98 |

| Temperature | −20°C to 10°C | — | — |

| Solvent | ClCH₂CH₂Cl | 90 | 97 |

| Reaction Time | 10–30 min (flow) | 92 | 98 |

Byproduct Analysis

The primary byproduct, methyl 2,6-dibromo-4-methylpentanoate, forms at higher temperatures (>15°C) or prolonged reaction times. Gas chromatography-mass spectrometry (GC-MS) analysis reveals its presence at <2% under optimized conditions .

Continuous Flow Bromination

Adapting industrial-scale methodologies from phenol bromination, continuous flow reactors offer enhanced control over this compound synthesis. This approach, inspired by CN101279896B , minimizes thermal degradation and improves reproducibility.

Reactor Design and Operation

Tubular reactors with internal diameters of 10–50 mm and lengths of 0.5–2 m are employed. Precooled solutions of methyl 4-methylpentanoate (−20°C) and bromine (−10°C) are fed simultaneously into the reactor at controlled flow rates (e.g., 478 mL/min substrate, 283.8 mL/min Br₂) . The exothermic reaction is managed via jacketed cooling, maintaining outlet temperatures below 30°C.

Advantages Over Batch Methods

-

Scalability : Throughput exceeds 1 kg/hr in pilot systems.

-

Safety : Reduced bromine vapor exposure due to enclosed systems.

-

Yield Enhancement : 96.7% isolated yield reported in optimized runs .

Enantioselective Synthesis

For applications requiring chiral purity, asymmetric synthesis routes are critical. The (S)-enantiomer is synthesized via catalytic enantioselective conjugate additions or kinetic resolutions.

Cinchona Alkaloid-Catalyzed Michael Addition

Clemenceau et al. demonstrated the use of Cinchona alkaloids to induce asymmetry in α-nitroacetate intermediates, which are subsequently functionalized to this compound. Key steps include:

-

Michael Addition : Phenyl vinyl selenone reacts with α-nitroacetates under catalysis by modified Cinchona derivatives (e.g., hydroquinidine 1,4-phthalazinediyl diether).

-

Selenide Reduction : Sodium borohydride (NaBH₄) reduces the selenone group to selenide, enabling further functionalization.

-

Esterification : Bromination of the intermediate acid followed by methanol esterification yields the target compound.

Table 2: Enantioselective Synthesis Parameters

| Step | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| Michael Addition | Hydroquinidine derivative | 92 | 78 |

| Selenide Reduction | NaBH₄ | — | 85 |

| Bromination | PBr₃ | — | 90 |

Chiral Chromatographic Resolution

Racemic this compound is resolved using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). High-performance liquid chromatography (HPLC) with hexane:isopropanol (90:10) achieves baseline separation, yielding >99% enantiomeric excess (ee) .

Comparative Analysis of Methods

Efficiency and Scalability

-

Batch Bromination : Suitable for small-scale lab synthesis (≤100 g) but limited by safety and yield variability.

-

Continuous Flow : Ideal for industrial production, offering consistent quality and throughput.

-

Enantioselective Routes : Academic interest but higher costs due to chiral catalysts and multi-step sequences.

Thermal Stability Considerations

This compound decomposes above 200°C, necessitating low-temperature storage (−20°C under argon) . Continuous flow systems mitigate thermal risks via rapid heat dissipation.

化学反应分析

Types of Reactions

Methyl 2-bromo-4-methylpentanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in an aprotic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

Reduction: 2-bromo-4-methylpentanol.

Hydrolysis: 2-bromo-4-methylpentanoic acid and methanol.

科学研究应用

Scientific Research Applications

A. Organic Synthesis

- Intermediate in Drug Development : Methyl 2-bromo-4-methylpentanoate is utilized as an intermediate in synthesizing various pharmaceuticals. Its ability to undergo nucleophilic substitution makes it suitable for creating diverse drug-like compounds .

- Synthesis of Agrochemicals : This compound is also employed in the production of agrochemicals, contributing to the development of pesticides and herbicides.

B. Medicinal Chemistry

- Drug Design : Research indicates that this compound may have potential applications in designing drugs targeting specific biological pathways. Its reactivity profile allows for modifications that can enhance pharmacological properties .

C. Biological Research

- Enzyme Mechanism Studies : The compound is useful in studies investigating enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules .

Case Study 1: Drug Development

Research conducted at a pharmaceutical company demonstrated the utility of this compound in synthesizing a novel class of anti-inflammatory agents. The compound's reactivity allowed for the introduction of various functional groups that enhanced biological activity.

Case Study 2: Agrochemical Applications

A study published in an agricultural chemistry journal highlighted the use of this compound as a precursor for developing new herbicides. The compound's ability to form derivatives with improved efficacy against specific weed species was documented.

作用机制

The mechanism of action of methyl 2-bromo-4-methylpentanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions.

相似化合物的比较

Physical Properties :

Synthesis : The compound is synthesized via a three-step process involving thionyl chloride (SOCl₂) and N-bromosuccinimide (NBS), achieving a yield of 66% .

Applications : Primarily used as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals under controlled conditions .

Structural and Functional Analogues

The following table summarizes key structural analogues of Methyl 2-bromo-4-methylpentanoate, highlighting differences in molecular properties and applications:

Key Observations:

Ester Group Variation: Replacing the methyl ester with ethyl (e.g., Ethyl 2-bromo-4-methylpentanoate) increases molecular weight and alters storage requirements (room temperature vs. 2–8°C) .

Chain Length and Reactivity: Ethyl 4-bromo-2-methylbutanoate has a shorter carbon chain, which may lower boiling points and modify solubility compared to pentanoate derivatives .

Hazard Profile :

- All brominated esters share similar hazards (e.g., skin/eye irritation, respiratory sensitization), emphasizing the need for controlled handling .

Physicochemical Data Limitations

- Collision cross-section (CCS) data for this compound’s ionized forms (e.g., [M+H]⁺, [M+Na]⁺) are computationally predicted but lack experimental validation .

生物活性

Methyl 2-bromo-4-methylpentanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

- Molecular Formula : C7H13BrO2

- Molecular Weight : 209.08 g/mol

- CAS Number : 42990-24-9

- Boiling Point : 240.5 °C at 760 mmHg

- Density : 1.432 g/cm³

Synthesis

This compound can be synthesized through the bromination of 4-methylpentanoic acid using bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). This reaction typically requires controlled conditions to ensure selective bromination at the alpha position. The resulting compound is valuable in various applications, particularly in organic synthesis as an intermediate for pharmaceuticals and agrochemicals .

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles, leading to substitution reactions. The bromine atom acts as a good leaving group, facilitating these reactions, which can result in the formation of various derivatives that may exhibit distinct biological properties .

Pharmacological Studies

Research has indicated that compounds with similar structures may exhibit significant pharmacological activities, including:

- Antimicrobial Activity : Some studies suggest that brominated compounds can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Enzyme Inhibition : this compound may interact with specific enzymes, influencing metabolic pathways and offering potential therapeutic applications .

Case Study: Antimicrobial Properties

A study examining the antimicrobial effects of various brominated compounds found that this compound exhibited moderate activity against certain bacterial strains. The study highlighted the importance of structural modifications in enhancing biological efficacy .

| Compound | Activity Against Bacteria | Reference |

|---|---|---|

| This compound | Moderate | |

| Brominated Phenols | High | |

| Other Brominated Alkanes | Variable |

Research on Enzyme Interactions

Further investigations into enzyme interactions revealed that this compound could act as a competitive inhibitor for specific enzymes involved in metabolic processes. This property suggests potential applications in drug design aimed at modulating enzyme activity .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-bromo-4-methylpentanoate, and what parameters critically influence yield?

- Methodological Answer : A three-step synthesis involves: (1) Esterification of 4-methylpentanoic acid with methanol using thionyl chloride (25–65°C, 30 min), (2) Bromination with N-bromosuccinimide (NBS) and HBr at 85°C, (3) Quenching at 0°C. Key parameters include stoichiometric ratios (e.g., excess thionyl chloride for complete esterification) and temperature control during bromination to minimize side reactions. A reported yield of 66% highlights the need for precise reagent addition and reaction monitoring via TLC or GC-MS .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : NMR identifies the methyl ester (δ ~3.6 ppm) and brominated CH group (δ ~4.3 ppm); NMR confirms the carbonyl (δ ~170 ppm) and brominated carbon (δ ~60 ppm).

- Mass spectrometry : Molecular ion peak at m/z 209.08 (CHBrO) and fragmentation patterns validate the ester and bromine substituents.

- Boiling point : 184.0±8.0°C at 760 mmHg, consistent with branched esters .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to volatile brominating agents (e.g., HBr release). Avoid moisture to prevent hydrolysis. Store at 0–6°C in sealed containers to maintain stability .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The bromine substituent enables nucleophilic substitutions (e.g., forming C–C bonds in cross-coupling reactions). It serves as an intermediate in synthesizing pharmaceuticals, agrochemicals, or chiral building blocks via stereoselective transformations .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates transition states and steric effects from the 4-methyl group. For example, modeling SN2 vs. SN1 mechanisms reveals how solvent polarity and leaving-group ability (Br) influence regioselectivity. Software like Gaussian or ORCA visualizes electron density maps to guide experimental design .

Q. How to resolve conflicting spectral data during structural elucidation of derivatives?

- Methodological Answer : Cross-validate NMR, IR, and X-ray crystallography. For crystallographic discrepancies (e.g., disorder in the bromine position), use SHELXL to apply restraints (e.g., SIMU/DELU) and refine anisotropic displacement parameters. WinGX integrates multiple datasets to reconcile spectral and crystallographic results .

Q. What strategies minimize diastereomers during bromination of methyl 4-methylpentanoate?

- Methodological Answer :

- Use radical inhibitors (e.g., BHT) to suppress radical side reactions.

- Optimize NBS concentration and reaction time to avoid over-bromination.

- Monitor intermediates via HPLC or GC-MS to isolate the desired product early .

Q. How to refine crystal structures of brominated esters with twinning or disorder?

- Methodological Answer : In SHELXL, apply the TWIN command for twinned data and PART instructions for disordered regions. Validate refinement using R and CC. ORTEP-3 visualizes anisotropic displacement ellipsoids to adjust thermal parameters iteratively .

Q. What analytical techniques quantify trace impurities in this compound?

- Methodological Answer :

- GC-MS : Detects volatile byproducts (e.g., unreacted starting material).

- HPLC : Separates non-volatile impurities (e.g., diastereomers) using C18 columns and UV detection.

- Elemental analysis : Confirms C/H/Br/O ratios within ±0.3% of theoretical values .

Q. How does steric hindrance from the 4-methyl group influence reactivity in cross-coupling reactions?

属性

IUPAC Name |

methyl 2-bromo-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPGFJDOALJGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61837-46-5 | |

| Record name | methyl 2-bromo-4-methylpentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。